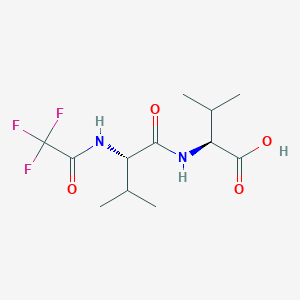
N-(Trifluoroacetyl)-L-valyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trifluoroacetyl)-L-valyl-L-valine is a compound that features a trifluoroacetyl group attached to a dipeptide consisting of two valine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-valyl-L-valine typically involves the reaction of L-valine with trifluoroacetic anhydride. The process begins with the protection of the amino group of L-valine using a suitable protecting group. The protected L-valine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetyl group. The final step involves the removal of the protecting group to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trifluoroacetyl)-L-valyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Trifluoroacetyl)-L-valyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(Trifluoroacetyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trifluoroacetyl)-L-alanyl-L-alanine
- N-(Trifluoroacetyl)-L-leucyl-L-leucine
- N-(Trifluoroacetyl)-L-isoleucyl-L-isoleucine
Uniqueness
N-(Trifluoroacetyl)-L-valyl-L-valine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. The use of valine residues also contributes to its unique steric and electronic characteristics, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
64577-56-6 |
|---|---|
Molekularformel |
C12H19F3N2O4 |
Molekulargewicht |
312.29 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C12H19F3N2O4/c1-5(2)7(17-11(21)12(13,14)15)9(18)16-8(6(3)4)10(19)20/h5-8H,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t7-,8-/m0/s1 |
InChI-Schlüssel |
YITQNRUXEVUCTE-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
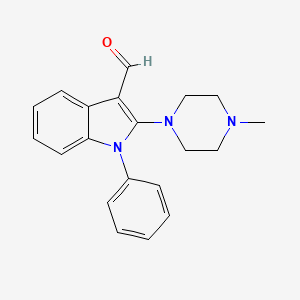
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
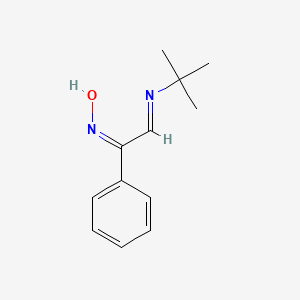
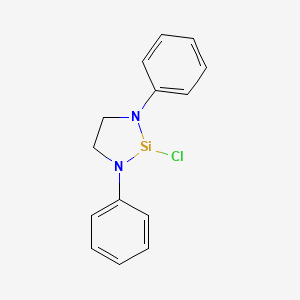


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
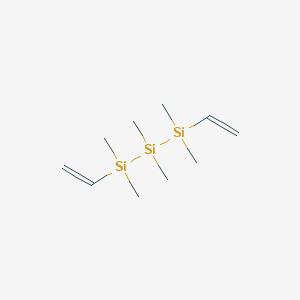
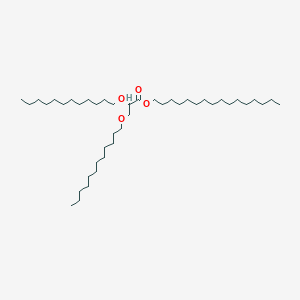
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
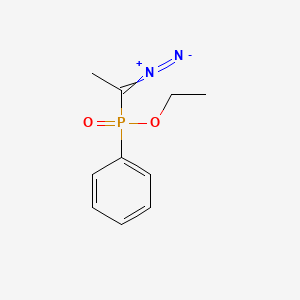
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)

